8-Chloro-2-methylquinoline
Overview
Description
8-Chloro-2-methylquinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 2nd position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methylquinoline can be achieved through several methods. One common method involves the reaction of 2-methylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of transition metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize this compound by coupling 2-methylquinoline with a chlorinated boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methylquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom on the quinoline ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8th position where the chlorine atom is located.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Products such as 8-bromo-2-methylquinoline or 8-nitro-2-methylquinoline.
Nucleophilic Substitution: Products such as 8-hydroxy-2-methylquinoline or 8-amino-2-methylquinoline.
Oxidation: Products such as this compound N-oxide.
Reduction: Products such as this compound hydride.
Scientific Research Applications
8-Chloro-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Chloro-2-methylquinoline can be compared with other similar compounds, such as:
2-Methylquinoline: Lacks the chlorine atom at the 8th position, resulting in different chemical reactivity and biological activity.
8-Chloroquinoline: Lacks the methyl group at the 2nd position, leading to differences in chemical properties and applications.
8-Bromo-2-methylquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-chloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLYDFPOGMTMFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277929 | |
Record name | 8-Chloroquinaldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3033-82-7 | |
Record name | 8-Chloro-2-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Chloroquinaldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the π–π stacking observed in the crystal structure of 8-Chloro-2-methylquinoline?
A1: The research paper describes the crystal packing of this compound, highlighting the presence of π–π stacking interactions between the heterocyclic ring and the aromatic ring of neighboring molecules []. This type of interaction is a non-covalent force that contributes to the stability of the crystal lattice. The centroid–centroid distance of 3.819 Å, mentioned in the paper, provides a quantitative measure of this interaction strength. Understanding these intermolecular forces is crucial for predicting physical properties and potential applications of the compound.
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